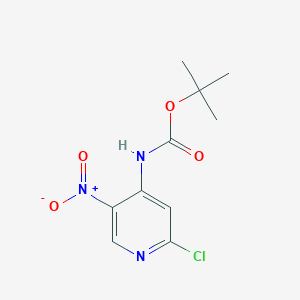

tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate

CAS No.: 240815-74-1

Cat. No.: VC2932825

Molecular Formula: C10H12ClN3O4

Molecular Weight: 273.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 240815-74-1 |

|---|---|

| Molecular Formula | C10H12ClN3O4 |

| Molecular Weight | 273.67 g/mol |

| IUPAC Name | tert-butyl N-(2-chloro-5-nitropyridin-4-yl)carbamate |

| Standard InChI | InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(15)13-6-4-8(11)12-5-7(6)14(16)17/h4-5H,1-3H3,(H,12,13,15) |

| Standard InChI Key | HPHSUQOLNNGRRD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1[N+](=O)[O-])Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate is an organic compound with a pyridine-based structure featuring multiple functional groups. It is formally recognized by its CAS registry number 240815-74-1 and is characterized by the molecular formula C10H12ClN3O4 . The compound has a molecular weight of 273.67 g/mol, consisting of a pyridine ring substituted with chloro, nitro, and carbamate groups in specific positions .

The compound is known by several synonyms in scientific literature, reflecting its structural characteristics from different chemical naming conventions:

-

tert-butyl N-(2-chloro-5-nitro-4-pyridyl)carbamate

-

(2-Chloro-5-nitro-pyridin-4-yl)-carbamic acid tert-butyl ester

-

(6-Chloro-3-nitro-pyridin-4-yl)-carbamic acid tert-butyl ester

-

N-(2-chloro-5-nitro-4-pyridinyl)carbamic acid tert-butyl ester

-

(2-Chloro-5-nitro-4-pyridinyl)carbamic acid 1,1-dimethylethyl ester

-

Carbamic acid, (2-chloro-5-nitro-4-pyridinyl)-, 1,1-dimethylethyl ester (9CI)

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate are essential for understanding its behavior in various chemical reactions and applications. Table 1 summarizes the key properties of this compound.

Table 1: Physical and Chemical Properties of tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate

| Property | Value | Status |

|---|---|---|

| Boiling Point | 339.3±42.0 °C | Predicted |

| Density | 1.400±0.06 g/cm³ | Predicted |

| pKa | 10.68±0.70 | Predicted |

| Molecular Weight | 273.67 g/mol | Calculated |

| Appearance | Not specified in sources | - |

| Solubility | Not specified in sources | - |

| Recommended Storage | Under inert gas (nitrogen or argon) at 2-8°C | Experimental |

The compound contains multiple functional groups that contribute to its chemical reactivity. The pyridine ring provides a basic nitrogen atom, while the nitro group is electron-withdrawing. The chloro substituent at position 2 and the carbamate group at position 4 further influence its chemical behavior and potential applications in organic synthesis .

Synthesis Methods

The synthesis of tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate has been documented in scientific literature, with specific reaction conditions and reagents identified for its preparation.

Synthesis from Di-tert-butyl Dicarbonate

| Supplier | Product Number | Purity | Package Size | Price (USD) | Last Updated |

|---|---|---|---|---|---|

| American Custom Chemicals Corporation | HCH0360563 | 95.00% | 5 mg | $501 | 2021/12/16 |

| AK Scientific | 4551AJ | Not specified | 1 g | $1,148 | 2021/12/16 |

| Chemenu | CM171398 | 95% | 1 g | $549 | 2021/12/16 |

| Crysdot | CD11160456 | 95+% | 1 g | $581 | 2021/12/16 |

| J&W Pharmlab | 69R0525 | 97% | 1 g | $598 | 2021/12/16 |

The relatively high cost per gram suggests that this compound is primarily used in research applications and specialty chemical synthesis rather than large-scale industrial processes .

Structural Relationships and Analogs

tert-Butyl (2-chloro-5-nitropyridin-4-yl)carbamate belongs to a family of substituted pyridine derivatives with carbamate protection. Several structural analogs with similar core structures but different substituents have been reported in chemical databases. These include:

-

tert-butyl 2-chloro-5-fluoropyridin-4-ylcarbamate (CAS: 1354223-67-8)

-

tert-Butyl (2-chloropyridin-4-yl)carbamate (CAS: 234108-73-7)

These structural analogs share the common feature of a 2-chloropyridine ring with a tert-butylcarbamate group at position 4, but differ in the substituents at positions 3 and 5. This suggests that this class of compounds may have applications in pharmaceutical research, particularly as building blocks or intermediates in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume